molecular formula C8H6ClN3S B13269448 7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine

7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B13269448
M. Wt: 211.67 g/mol
InChI Key: WFPGJZULWIZCIV-UHFFFAOYSA-N
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Description

7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF), yielding 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione . This intermediate can then be alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the induction of biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C8H6ClN3S

Molecular Weight

211.67 g/mol

IUPAC Name

7-chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C8H6ClN3S/c9-6-5-8(11-3-10-6)13-7(12-5)4-1-2-4/h3-4H,1-2H2

InChI Key

WFPGJZULWIZCIV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(S2)N=CN=C3Cl

Origin of Product

United States

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